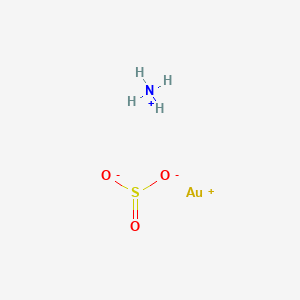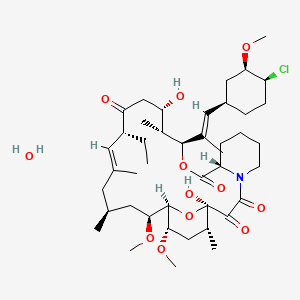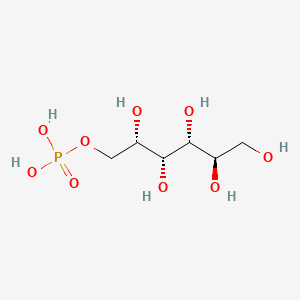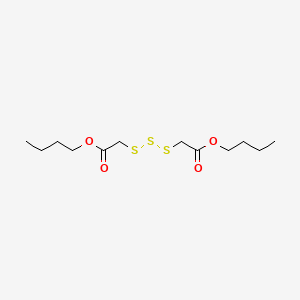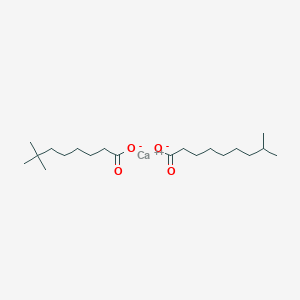
3-Hydroxy-13-methylpentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-13-methylpentadecanoic acid is a branched-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the thirteenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-13-methylpentadecanoic acid can be achieved through several methods. One common approach involves the reaction of pentadecanoyl chloride with hydroquinone dimethyl ether in the presence of aluminum chloride in tetrachloroethane. The reaction is first carried out at 0°C for 3 hours and then at 4°C for 72 hours, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar fatty acids are often produced through microbial fermentation or chemical synthesis, involving the use of specific catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-13-methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-13-methylpentadecanoic acid.
Reduction: Formation of 3-hydroxy-13-methylpentadecanol.
Substitution: Formation of 3-chloro-13-methylpentadecanoic acid.
Scientific Research Applications
3-Hydroxy-13-methylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 3-Hydroxy-13-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways. The hydroxyl group at the third carbon and the methyl group at the thirteenth carbon contribute to its unique biological activity.
Comparison with Similar Compounds
Similar Compounds
13-Methylpentadecanoic acid: A methyl-branched fatty acid with a similar structure but lacking the hydroxyl group.
Pentadecanoic acid: A straight-chain fatty acid without any branching or hydroxyl groups.
Uniqueness
3-Hydroxy-13-methylpentadecanoic acid is unique due to the presence of both a hydroxyl group and a methyl branch, which confer distinct chemical and biological properties.
Properties
CAS No. |
122751-76-2 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
3-hydroxy-13-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-3-14(2)11-9-7-5-4-6-8-10-12-15(17)13-16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
InChI Key |
LVBRNJOFOLCUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


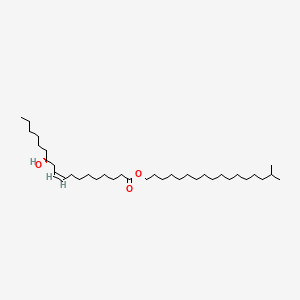
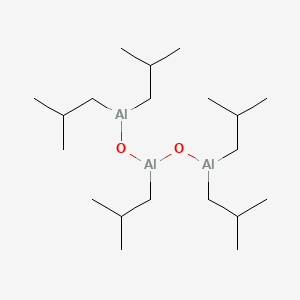


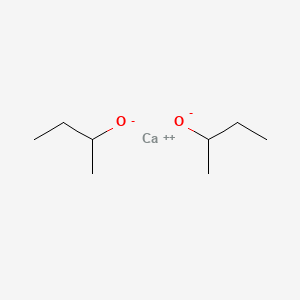

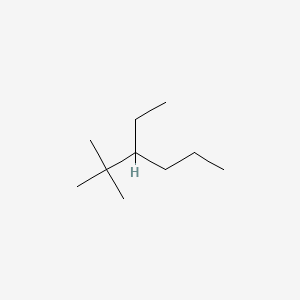
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
